pGlu-Ser-Leu-Arg-Trp-NH2
CAS No.:
Cat. No.: VC16251716
Molecular Formula: C31H46N10O7
Molecular Weight: 670.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C31H46N10O7 |
|---|---|
| Molecular Weight | 670.8 g/mol |
| IUPAC Name | N-[1-[[1-[[1-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
| Standard InChI | InChI=1S/C31H46N10O7/c1-16(2)12-23(40-30(48)24(15-42)41-28(46)21-9-10-25(43)37-21)29(47)38-20(8-5-11-35-31(33)34)27(45)39-22(26(32)44)13-17-14-36-19-7-4-3-6-18(17)19/h3-4,6-7,14,16,20-24,36,42H,5,8-13,15H2,1-2H3,(H2,32,44)(H,37,43)(H,38,47)(H,39,45)(H,40,48)(H,41,46)(H4,33,34,35) |
| Standard InChI Key | XORALSSAZDWAKT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)C(CO)NC(=O)C3CCC(=O)N3 |
Introduction
Structural Characterization of pGlu-Ser-Leu-Arg-Trp-NH2
Primary Sequence and Modifications
The peptide pGlu-Ser-Leu-Arg-Trp-NH2 consists of five amino acid residues:
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N-terminal pyroglutamic acid (pGlu): A cyclic derivative of glutamic acid that confers resistance to aminopeptidase degradation .
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Serine (Ser): A polar residue at position 2, often involved in phosphorylation or hydrogen bonding.
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Leucine (Leu): A hydrophobic residue at position 3, contributing to structural stability.
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Arginine (Arg): A positively charged residue at position 4, critical for receptor binding or enzymatic interactions.
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Tryptophan (Trp): An aromatic residue at position 5, with potential roles in receptor activation via hydrophobic or π-stacking interactions.
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C-terminal amide (-NH2): Replaces the free carboxyl group, enhancing metabolic stability .
Molecular Properties
Computed physicochemical properties for pGlu-Ser-Leu-Arg-Trp-NH2 are extrapolated from analogous peptides :
| Property | Value |
|---|---|
| Molecular Formula | C₃₃H₅₀N₁₂O₈ |
| Molecular Weight | 778.9 g/mol |
| XLogP3 | -2.5 |
| Hydrogen Bond Donors | 12 |
| Hydrogen Bond Acceptors | 15 |
| Rotatable Bonds | 18 |
The peptide’s amphipathic nature (hydrophobic Trp/Leu vs. polar Arg/Ser) suggests potential membrane interactions or receptor binding capabilities.
Enzymatic Degradation and Stability
Role of Endopeptidases
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Endopeptidase-24.15 preferentially hydrolyzes bonds after aromatic (Tyr) or hydrophobic (Leu) residues .
For pGlu-Ser-Leu-Arg-Trp-NH2, potential cleavage sites include:
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Ser-Leu: Susceptible to endopeptidase-24.15 if structural motifs match LHRH degradation patterns.
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Leu-Arg: Atypical cleavage site due to Arg’s positive charge, possibly resistant to hydrolysis.
Inhibitors like cFP-AAF-pAB (blocking endopeptidase-24.15) could prolong the peptide’s half-life in vivo .
Biological Activity and Receptor Interactions
Hypothesized Functions
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Neuroendocrine signaling: Compact peptides often modulate hormone release (e.g., somatostatin analogs).
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Immune modulation: Arg-Trp motifs are implicated in chemokine-like activity.
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Antimicrobial potential: Cationic Arg and hydrophobic Trp/Leu residues are common in antimicrobial peptides.
Synthetic and Analytical Considerations
Synthesis Challenges
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Pyroglutamate formation: Requires cyclization of glutamic acid during solid-phase synthesis.
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C-terminal amidation: Achieved via resin-based protocols using Rink amide resin.
Analytical Data
Hypothetical mass spectrometry and HPLC profiles, based on PubChem data for related peptides :
| Technique | Expected Outcome |
|---|---|
| ESI-MS | [M+H]⁺ = 779.9 m/z |
| Reverse-Phase HPLC | Retention time: 12–14 min (C18 column, 0.1% TFA) |
Comparative Analysis with Known Peptides
Structural Analogues
Comparison to LHRH fragments and truncated analogs :
The absence of Gly and Pro residues in pGlu-Ser-Leu-Arg-Trp-NH2 may reduce conformational flexibility compared to LHRH.
Future Research Directions
Priority Investigations
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